

Key Structural Features of 2-(Bromomethyl)-5-chloropyridine

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Compound of Interest

Compound Name: 2-(Bromomethyl)-5-chloropyridine

CAS No.: 605681-01-4

Cat. No.: B1603973

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Technical Guide for Drug Development & Synthetic Applications

Part 1: Executive Summary & Structural Identity[1]

2-(Bromomethyl)-5-chloropyridine is a bifunctional heterocyclic building block critical to modern drug discovery.[1] It serves as a "linchpin" scaffold, enabling the independent functionalization of two distinct sites: the highly reactive alkyl bromide at the C2 position and the chemically robust aryl chloride at the C5 position.

This guide analyzes the structural causality that makes this compound a preferred intermediate for synthesizing enzyme inhibitors (e.g., Aldehyde Oxidase inhibitors) and complex agrochemicals.

Chemical Identity

Property	Detail
IUPAC Name	2-(Bromomethyl)-5-chloropyridine
CAS Number	605681-01-4 (Free Base); 1646152-49-9 (Hydrobromide Salt)
Molecular Formula	C ₆ H ₅ BrClN
Molecular Weight	206.47 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DCM, EtOAc, THF; limited solubility in water (hydrolyzes)

Part 2: Electronic Structure & Reactivity Profile

The utility of **2-(bromomethyl)-5-chloropyridine** stems from the electronic disparity between its two halogen substituents.^[1]

The "Bifunctional" Reactivity Logic

The molecule contains two electrophilic sites with vastly different activation energies:

- C2-Bromomethyl Group (

): This is a "benzylic-like" halide.^[1] The adjacent pyridine nitrogen (via the

-system) and the electron-withdrawing nature of the ring make this position exceptionally susceptible to

nucleophilic attack.^[1] It acts as a "soft" electrophile.^[1]

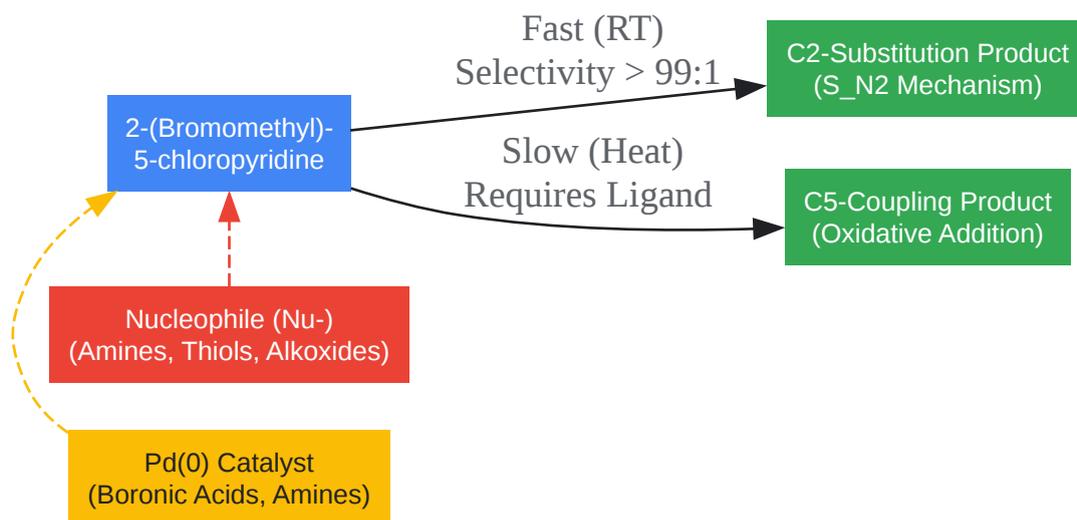
- C5-Chloro Group (

): This position is deactivated towards classical

due to its meta-relationship relative to the ring nitrogen (no resonance stabilization of the Meisenheimer complex).^[1] However, it remains a prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) under forcing conditions.^[1]

Visualization: Reactivity Pathways

The following diagram maps the divergent reaction pathways dictated by the structural features.



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Figure 1: Chemo-selective reactivity map. The C2-bromomethyl group reacts under mild conditions, leaving the C5-chloride intact for subsequent functionalization.[1]

Part 3: Spectroscopic Characterization[1]

Accurate identification is crucial due to the potential for hydrolysis during storage.

Characteristic ¹H NMR Signals (CDCl₃, 400 MHz)

The spectrum is defined by the desymmetrized pyridine ring and the distinct methylene singlet.

Proton Environment	Chemical Shift ()	Multiplicity	Structural Causality
C6-H (Aryl)	~8.50 ppm	Doublet (Hz)	Deshielded by adjacent Nitrogen; characteristic of -proton.[1]
C4-H (Aryl)	~7.65 ppm	Doublet of Doublets	Coupled to C3-H and C6-H.
C3-H (Aryl)	~7.40 ppm	Doublet (Hz)	Shielded relative to C6; adjacent to alkyl group.[1]
-CH ₂ Br (Alkyl)	~4.55 ppm	Singlet	Benzylic-like shift; diagnostic for purity (hydrolysis shifts this to ~4.7 ppm for alcohol).[1]

(Note: Shifts are approximate based on structural analogs 2-chloropyridine and 2-(bromomethyl)pyridine).

Part 4: Synthesis & Manufacturing Protocols

Two primary routes exist. The Radical Bromination route is preferred for industrial scalability, while the Dehydroxy-bromination route is used for high-purity lab-scale needs.[1]

Industrial Route: Radical Bromination

This method utilizes the commercially available 2-methyl-5-chloropyridine.[1]

Protocol:

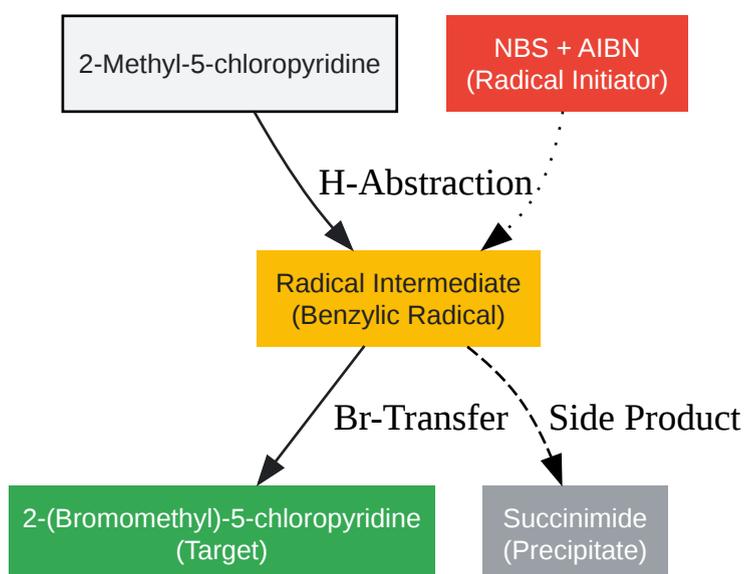
- Reagents: 2-Methyl-5-chloropyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

- Solvent: Carbon Tetrachloride () or Chlorobenzene (greener alternative).
- Conditions: Reflux (70-80°C) for 4-6 hours under .
- Work-up: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1][2][3]
- Purification: Recrystallization from Hexane/EtOAc.

Critical Control Point:

- Over-bromination: Excess NBS leads to the gem-dibromo species.[1] Monitor reaction progress via HPLC or TLC.

Synthesis Workflow Diagram



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Figure 2: Radical chain mechanism for the synthesis of the target compound.

Part 5: Handling, Stability & Safety

Stability Warning

The C2-bromomethyl group is moisture sensitive.[1]

- Hydrolysis: Exposure to atmospheric moisture converts the bromide to 2-(hydroxymethyl)-5-chloropyridine and releases HBr gas.[1]
- Storage: Store at 2-8°C under Argon/Nitrogen atmosphere in a desiccator.

Safety Hazards (GHS Classification)

- Lachrymator: Like benzyl bromide, this compound is a potent tear gas. Handle only in a functioning fume hood.
- Corrosive: Causes severe skin burns (H314).
- Acute Toxicity: Harmful if swallowed (H302).[4]

References

- PubChem.**2-(Bromomethyl)-5-chloropyridine** (Compound).[1][4] National Library of Medicine.[1] Available at: [\[Link\]](#)
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